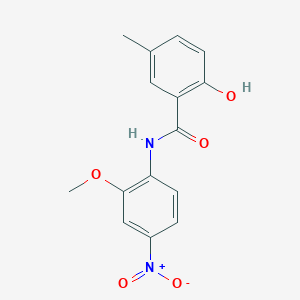
N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine is an organic compound with a complex structure. It is characterized by the presence of nitroso and diamine functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine typically involves the nitration of a precursor compound followed by a series of reduction and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including its role as an antimicrobial or anticancer agent, is ongoing.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-propanediamine
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-butanediamine
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-pyridinylbenzene-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group and, consequently, exhibit different chemical and biological properties.
Properties
CAS No. |
52695-14-4 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethyl-4-nitrosobenzene-1,3-diamine |
InChI |
InChI=1S/C10H15N3O/c1-12(2)8-5-6-9(11-14)10(7-8)13(3)4/h5-7H,1-4H3 |
InChI Key |
QWHDVQOTUGSVHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)

![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)



![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

